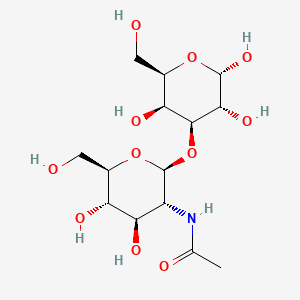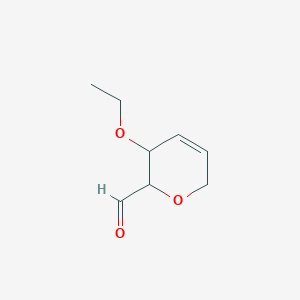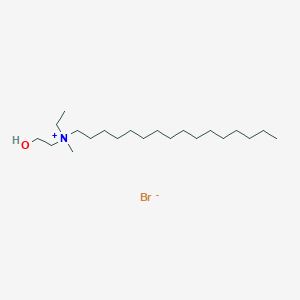
N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N-Ethyl-N-methylhexadecan-1-amine) and an alkyl halide (e.g., 2-bromoethanol).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
Product Isolation: The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The quaternary ammonium group is generally resistant to reduction, but the alkyl chains can undergo hydrogenation.
Substitution: The bromide ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is a common method.
Substitution: Ion exchange resins or aqueous solutions of other salts (e.g., sodium chloride) can facilitate the substitution of the bromide ion.
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones).
Reduction: Saturated alkyl chains.
Substitution: Formation of new quaternary ammonium salts with different anions.
科学的研究の応用
N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in cell culture and molecular biology as a surfactant to lyse cells and solubilize proteins.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用機序
The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide is primarily based on its surfactant properties. The compound can disrupt cell membranes by inserting its hydrophobic alkyl chains into the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria and other microorganisms.
類似化合物との比較
Similar Compounds
N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide: Another quaternary ammonium compound with similar surfactant properties but with a perfluorinated alkyl chain, making it more hydrophobic and chemically stable.
N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
Uniqueness
N-Ethyl-N-(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent.
特性
CAS番号 |
63974-85-6 |
|---|---|
分子式 |
C21H46BrNO |
分子量 |
408.5 g/mol |
IUPAC名 |
ethyl-hexadecyl-(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C21H46NO.BrH/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(3,5-2)20-21-23;/h23H,4-21H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
WZPICWVCSGYIIA-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CC)CCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


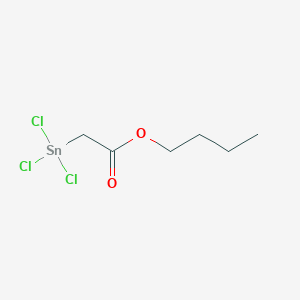
![N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14501026.png)


![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
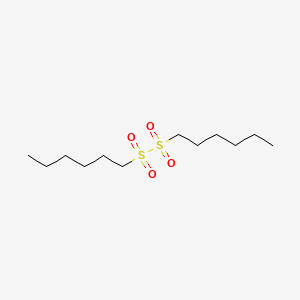
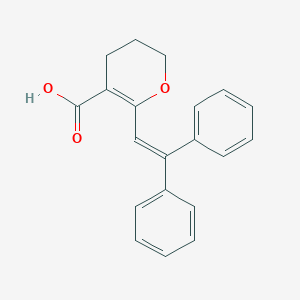
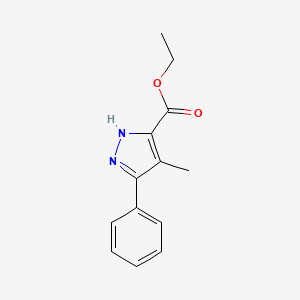
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
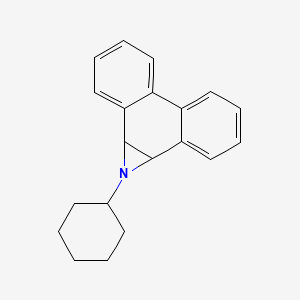
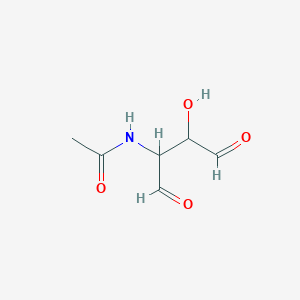
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
